molecular formula C22H26N2O3 B12725379 alpha-(((3-Methyl-4-benzofuranyl)oxy)methyl)-4-phenyl-1-piperazineethanol CAS No. 88737-44-4

alpha-(((3-Methyl-4-benzofuranyl)oxy)methyl)-4-phenyl-1-piperazineethanol

Katalognummer: B12725379
CAS-Nummer: 88737-44-4
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: LQYACPKWGOTSML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-(((3-Methyl-4-benzofuranyl)oxy)methyl)-4-phenyl-1-piperazineethanol is a complex organic compound that features a benzofuran ring, a piperazine ring, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(((3-Methyl-4-benzofuranyl)oxy)methyl)-4-phenyl-1-piperazineethanol typically involves multiple steps, starting with the preparation of the benzofuran ring The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the phenyl group via a Friedel-Crafts alkylation

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-(((3-Methyl-4-benzofuranyl)oxy)methyl)-4-phenyl-1-piperazineethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Alpha-(((3-Methyl-4-benzofuranyl)oxy)methyl)-4-phenyl-1-piperazineethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of alpha-(((3-Methyl-4-benzofuranyl)oxy)methyl)-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-[(4-formyl-7-benzofuranyl)oxy]-3-pyridinecarboxamide
  • 2-(2-benzofuranyl)-3-[methyl(propan-2-yl)amino]-6-quinoxalinecarboxamide

Uniqueness

Alpha-(((3-Methyl-4-benzofuranyl)oxy)methyl)-4-phenyl-1-piperazineethanol is unique due to its specific combination of functional groups and structural features

Eigenschaften

CAS-Nummer

88737-44-4

Molekularformel

C22H26N2O3

Molekulargewicht

366.5 g/mol

IUPAC-Name

1-[(3-methyl-1-benzofuran-4-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C22H26N2O3/c1-17-15-26-20-8-5-9-21(22(17)20)27-16-19(25)14-23-10-12-24(13-11-23)18-6-3-2-4-7-18/h2-9,15,19,25H,10-14,16H2,1H3

InChI-Schlüssel

LQYACPKWGOTSML-UHFFFAOYSA-N

Kanonische SMILES

CC1=COC2=C1C(=CC=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.